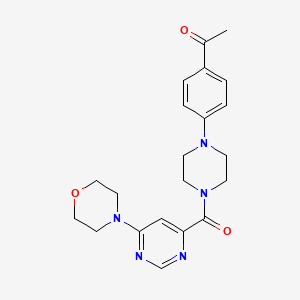

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been widely used in scientific research to study the role of mGluR5 in various biological processes.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

The compound's derivatives have been synthesized through various chemical reactions, showcasing its versatility in organic synthesis. For instance, a study involved the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting a simple and efficient synthesis method that yields these derivatives in good amounts. These derivatives are of interest due to their structural complexity and potential biological activities (Bhat et al., 2018).

Microwave-Assisted Synthesis

Research has demonstrated the efficiency of microwave-assisted synthesis in producing novel compounds from this chemical structure, indicating a rapid and high-yield method for creating derivatives. Such methodologies are crucial for accelerating the drug discovery process and for the synthesis of complex molecules (Merugu, Ramesh, & Sreenivasulu, 2010).

Antibacterial Activity

Some studies focused on the antibacterial properties of derivatives synthesized from this compound. These investigations reveal that the chemical structure can be modified to enhance its antibacterial efficacy, suggesting its potential use in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis

Electrochemical methods have also been employed to synthesize new phenylpiperazine derivatives from this compound, showcasing an environmentally friendly and reagent-less approach to create biologically active molecules. This technique emphasizes the importance of green chemistry in pharmaceutical synthesis (Nematollahi & Amani, 2011).

Heterocyclic Chemistry

The compound serves as a precursor in the synthesis of various heterocyclic structures, which are core components in many drugs and bioactive molecules. These studies provide insights into the compound's utility in creating diverse molecular architectures with potential therapeutic applications (Ho & Suen, 2013).

Mechanism of Action

Target of Action

A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . Acetylcholine plays a crucial role in learning and memory, and its increased concentration can enhance these cognitive functions .

Result of Action

The result of the action of this compound, based on its potential inhibition of acetylcholinesterase, could be an enhancement of cognitive functions such as learning and memory . .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . This suggests that 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone may interact with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It can influence cell function by reducing the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells . This suggests that the compound may impact cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with these enzymes . This leads to a decrease in the amount of iNOS and COX-2 protein expression, thereby inhibiting the inflammatory response .

Metabolic Pathways

Given its interactions with iNOS and COX-2, it may be involved in pathways related to inflammation and the immune response .

properties

IUPAC Name |

1-[4-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-16(27)17-2-4-18(5-3-17)24-6-8-26(9-7-24)21(28)19-14-20(23-15-22-19)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBDURYRZRACTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B2453711.png)

![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)